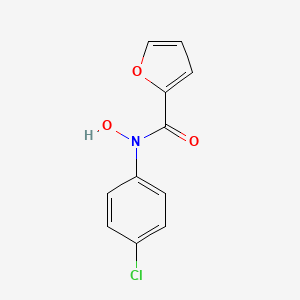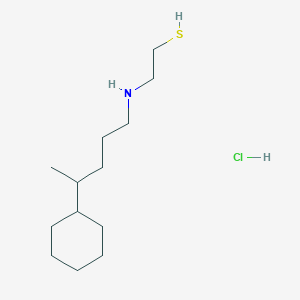
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is a chemical compound with the molecular formula C13H27NS·HCl It is characterized by the presence of a thiol group (-SH) and an amino group (-NH2) attached to a cyclohexylpentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyclohexylpentylamine with ethylene oxide to form 2-((4-Cyclohexylpentyl)amino)ethanol.
Thiol Group Introduction: The hydroxyl group in 2-((4-Cyclohexylpentyl)amino)ethanol is then converted to a thiol group using thiourea and hydrochloric acid, resulting in the formation of 2-((4-Cyclohexylpentyl)amino)ethanethiol.
Hydrochloride Formation: Finally, the thiol compound is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Aminoethanethiol hydrochloride:
2-Mercaptoethylamine hydrochloride: Similar to 2-aminoethanethiol hydrochloride, it is used in various chemical and biological applications.
Uniqueness
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is unique due to the presence of the cyclohexylpentyl chain, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for specialized research applications.
特性
CAS番号 |
38920-61-5 |
|---|---|
分子式 |
C13H28ClNS |
分子量 |
265.89 g/mol |
IUPAC名 |
2-(4-cyclohexylpentylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-12(6-5-9-14-10-11-15)13-7-3-2-4-8-13;/h12-15H,2-11H2,1H3;1H |
InChIキー |
UVYOHHDNTSRQKG-UHFFFAOYSA-N |
正規SMILES |
CC(CCCNCCS)C1CCCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)

![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
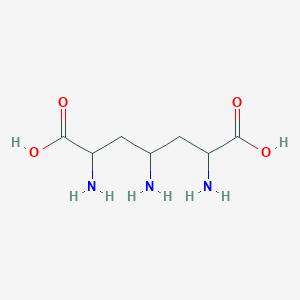
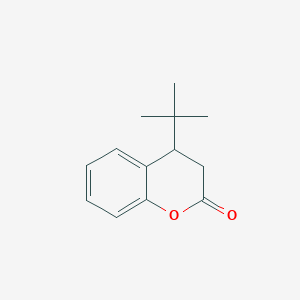

![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
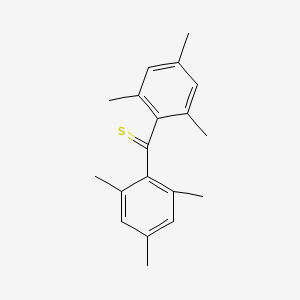
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)

